hsa62

Sirtuin Biology Epigenetics Cellular Metabolism

Many dual sirtuin inhibition studies are hampered by weak first-generation probes (e.g., sirtinol IC50 ~131 μM) that require high μM concentrations, introducing solvent artifacts and off-target effects. hsa62 resolves this with a precisely characterized SIRT1-biased dual inhibition profile at low-μM concentrations. • SIRT1 IC50 = 1.3 μM, SIRT2 IC50 = 5.5 μM - approximately 100-fold more potent than sirtinol, enabling experiments at 1-5 μM where DMSO artifacts are minimized. • 33.5-fold selectivity over mitochondrial SIRT3 (IC50 = 43.6 μM) reduces the risk that metabolic phenotypes are confounded by inadvertent SIRT3 inhibition. • Powder stable at -20°C for 3 years; supplied with ≥98% HPLC purity for reproducible pharmacology across independent replicates.

Molecular Formula C19H14N6O4S2
Molecular Weight 454.5 g/mol
Cat. No. B12361843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namehsa62
Molecular FormulaC19H14N6O4S2
Molecular Weight454.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=C2O)SC3=NC=NN3)NS(=O)(=O)C4=CC5=C(C=C4)NC(=O)N5
InChIInChI=1S/C19H14N6O4S2/c26-17-12-4-2-1-3-11(12)14(8-16(17)30-19-20-9-21-24-19)25-31(28,29)10-5-6-13-15(7-10)23-18(27)22-13/h1-9,25-26H,(H,20,21,24)(H2,22,23,27)
InChIKeyHIRCXSRPNGMCML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

hsa62 Dual SIRT1/SIRT2 Inhibitor Overview


HSA62 (CAS: 780822-35-7) is a synthetic small-molecule inhibitor of the NAD+-dependent deacetylases Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2). It belongs to a class of sulfonamide-derived compounds containing a 1,2,4-triazole moiety . HSA62 is a tool compound used for probing the overlapping and distinct biological functions of SIRT1 and SIRT2 in cellular processes such as metabolism, oxidative stress response, and cell survival . Its well-documented dual inhibitory activity makes it a valuable reagent for studies where modulation of both SIRT1 and SIRT2 is required, or where their functional redundancy must be pharmacologically addressed.

Why SIRT1/2 Dual Inhibitors Are Not Interchangeable


The sirtuin family comprises seven isoforms (SIRT1-7) with distinct subcellular localizations and biological functions. Substituting HSA62 with a generic SIRT inhibitor or a highly selective analog like EX-527 can lead to divergent experimental outcomes and incorrect mechanistic conclusions . For instance, in models of diabetic nephropathy, the protective effects of the natural product acteoside were only fully abrogated by HSA62, while a SIRT1-selective inhibitor (EX-527) failed to completely reverse the phenotype, highlighting the functional contribution of SIRT2 in this specific pathway [1]. Therefore, the choice of inhibitor must be precisely matched to the biological question. The following evidence guide provides the quantitative data necessary to select HSA62 over its closest analogs based on its specific activity profile.

hsa62 Quantitative Profiling vs. Related Inhibitors


SIRT1 Potency Gain Over Classical Probe Sirtinol

HSA62 is a dual inhibitor of SIRT1 and SIRT2, whereas EX-527 (Selisistat) is a potent and highly selective inhibitor of SIRT1 only. This fundamental difference in target profile dictates their utility in different experimental contexts. HSA62's balanced dual inhibition is crucial for studies where both isoforms are implicated, while EX-527 is preferred for isolating the function of SIRT1 .

Sirtuin Biology Epigenetics Cellular Metabolism

SIRT3 Selectivity Against Mitochondrial Sirtuin

HSA62 demonstrates a defined selectivity window against SIRT3, an important mitochondrial deacetylase. This contrasts with compounds like Sirtinol, which exhibit a different selectivity profile and generally higher IC50 values for both SIRT1 and SIRT2 [1]. The selectivity ratio provides a quantifiable measure of off-target potential within the sirtuin family.

Mitochondrial Biology Sirtuin Selectivity Chemical Probe Development

SIRT1/SIRT2 Potency Ratio Divergence Among hsa Analogs

In a study investigating the protective effects of acteoside against diabetic nephropathy, HSA62 was used as a critical tool to validate the SIRT1/Nrf2 signaling pathway as the mechanism of action [1]. The addition of HSA62 reversed the acteoside-mediated benefits on fibrosis and oxidative stress, confirming that the compound's activity was specifically dependent on SIRT1/SIRT2 inhibition.

Diabetic Nephropathy Oxidative Stress Target Validation

hsa62 Research Application Scenarios


SIRT1-Biased Dual Inhibition in p53 Apoptosis Studies

HSA62 is optimally deployed in cellular and in vivo models where the functional redundancy or cooperative action of SIRT1 and SIRT2 is suspected, such as in metabolic disorders, neurodegeneration, or certain cancers. Its balanced dual inhibition (IC50 SIRT1: 1.3 μM; SIRT2: 5.5 μM) ensures that both targets are pharmacologically engaged, as demonstrated in its successful use to reverse the SIRT1/2-dependent protective effects of acteoside in a diabetic nephropathy model [1]. This scenario contrasts with using a highly selective inhibitor like EX-527, which would fail to capture the contribution of SIRT2.

SIRT1/Nrf2 Pathway in Oxidative Stress and Metabolic Disease

For research programs concerned with mitochondrial function and the potential confounding effects of SIRT3 inhibition, HSA62 offers a quantifiable advantage. With a 33.5-fold selectivity window over SIRT3 (SIRT1 IC50: 1.3 μM vs. SIRT3 IC50: 43.6 μM), researchers can select an HSA62 concentration that maximally inhibits SIRT1/2 while minimizing off-target effects on the mitochondrial deacetylase SIRT3 [1]. This level of quantitative selectivity is critical for generating robust, interpretable data in metabolic and aging research.

Single-Agent Dual SIRT1/SIRT2 Inhibition for Chemical Biology

Due to its well-characterized and reproducible dual-inhibitor profile, HSA62 serves as an excellent reference compound in high-throughput screening and secondary profiling assays. Its IC50 values (1.3 μM for SIRT1, 5.5 μM for SIRT2) provide a reliable benchmark for comparing the potency and selectivity of new chemical entities targeting the sirtuin family. This application leverages HSA62's consistent batch-to-batch quality and publicly available data, making it a preferred standard over less characterized or single-target inhibitors for building robust assay systems .

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